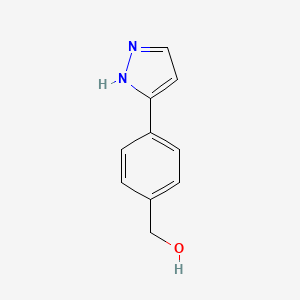

![molecular formula C9H19N3O3 B1524145 tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate CAS No. 1251422-95-3](/img/structure/B1524145.png)

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate

Übersicht

Beschreibung

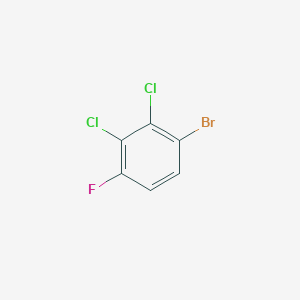

“tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” is a chemical compound with the CAS Number: 1251422-95-3 . Its IUPAC name is tert-butyl (3Z)-3-amino-3-(hydroxyimino)-1-methylpropylcarbamate . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular weight of “tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” is 217.27 . Its InChI code is 1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6-7H,5,10H2,1-4H3,(H,11,13) .Physical And Chemical Properties Analysis

“tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the protection of amines. The tert-butyl group is often used to protect the amine functionality during chemical reactions, preventing unwanted side reactions. After the desired transformations are complete, the protecting group can be removed under mild acidic conditions .

Pharmaceutical Research

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. Its role is crucial in the development of new therapeutic agents, where it can be used to modify the pharmacokinetic properties of drug candidates or to improve their metabolic stability .

Material Science

The tert-butyl carbamate moiety can be incorporated into polymers to impart specific characteristics, such as increased hydrophobicity or enhanced thermal stability. This makes it a useful additive in the creation of specialty materials for industrial applications .

Bioconjugation

This compound can be used in bioconjugation techniques, where it is used to link biomolecules with other entities, such as fluorescent tags or therapeutic agents. This application is particularly relevant in the development of targeted drug delivery systems and diagnostic tools .

Enzyme Inhibition Studies

Researchers utilize tert-butyl carbamate derivatives to study enzyme inhibition. By modifying the structure of the compound, scientists can investigate the interaction between the inhibitor and the active site of the enzyme, which is fundamental in the design of new inhibitors .

Peptide Synthesis

In peptide synthesis, tert-butyl carbamate is used to protect the amino group of amino acids. This protection is essential to prevent the formation of side products and to ensure the correct sequence of amino acids in the final peptide .

Analytical Chemistry

Due to its unique chemical properties, this compound can be used as a standard in analytical methods such as chromatography or mass spectrometry. It helps in the calibration of instruments and the quantification of analytes in complex mixtures .

Agricultural Chemistry

In the field of agricultural chemistry, tert-butyl carbamate derivatives can be explored as potential precursors for the synthesis of agrochemicals. Their structural versatility allows for the creation of compounds with specific activities against pests or diseases .

Safety and Hazards

The safety information for “tert-butyl N-[1-(N’-hydroxycarbamimidoyl)propan-2-yl]carbamate” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Eigenschaften

IUPAC Name |

tert-butyl N-[(4Z)-4-amino-4-hydroxyiminobutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3/c1-6(5-7(10)12-14)11-8(13)15-9(2,3)4/h6,14H,5H2,1-4H3,(H2,10,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSXYTLJKCZCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=NO)N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C/C(=N/O)/N)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(4-Tert-butylphenyl)pyrrolidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524073.png)

![2-[1-(Aminomethyl)cyclobutyl]ethan-1-ol](/img/structure/B1524074.png)

![[1-(2-Aminobenzoyl)pyrrolidin-2-yl]methanol](/img/structure/B1524082.png)

![6-(3-aminopropyl)-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1524084.png)